molecular formula C19H25NO4 B12344605 1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate

1'-Tert-butyl 5'-methyl spiro[cyclopentane-1,3'-indoline]-1',5'-dicarboxylate

Katalognummer: B12344605
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: HCBDRDUEEKUBFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate is a spirocyclic compound that belongs to the class of spiroindoles. Spiroindoles are known for their unique three-dimensional structures, which make them valuable in drug design and synthesis. These compounds have shown significant bioactivity against various diseases, including cancer and microbial infections .

Vorbereitungsmethoden

The synthesis of 1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indole with cyclopentanone under acidic conditions to form the spirocyclic structure. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other spirocyclic compounds and heterocycles.

    Biology: The compound exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.

    Medicine: Due to its bioactivity, it is being studied for its potential use in treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to bind effectively to proteins and enzymes, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s antimicrobial and antitumor effects .

Vergleich Mit ähnlichen Verbindungen

1’-Tert-butyl 5’-methyl spiro[cyclopentane-1,3’-indoline]-1’,5’-dicarboxylate is unique due to its specific spirocyclic structure and functional groups. Similar compounds include:

Eigenschaften

Molekularformel

C19H25NO4

Molekulargewicht

331.4 g/mol

IUPAC-Name

1-O-tert-butyl 5-O-methyl spiro[2H-indole-3,1'-cyclopentane]-1,5-dicarboxylate

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-12-19(9-5-6-10-19)14-11-13(16(21)23-4)7-8-15(14)20/h7-8,11H,5-6,9-10,12H2,1-4H3

InChI-Schlüssel

HCBDRDUEEKUBFT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2)C3=C1C=CC(=C3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.